2,4-Dichloro-1,6-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-8(10)12-7-1-2-11-4-5(6)7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIAUBNKVKIRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422496-28-3 | |
| Record name | 2,4-dichloro-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2,4 Dichloro 1,6 Naphthyridine and Its Derivatives
De Novo Synthetic Approaches to the 1,6-Naphthyridine (B1220473) Core
The construction of the fundamental 1,6-naphthyridine ring system can be achieved through several strategic disconnections, primarily involving the cyclization of suitably substituted pyridine (B92270) or pyridone precursors.
Cyclization Reactions Utilizing Preformed Pyridine Scaffolds
A prevalent strategy for assembling the 1,6-naphthyridine core involves the elaboration of a pre-existing, functionalized pyridine ring. This approach typically builds the second pyridine ring onto the first. One common method starts with an appropriately substituted 4-chloropyridine. For instance, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine, which introduces the eventual N1 substituent of the 1,6-naphthyridin-2(1H)-one. Subsequent condensation with a molecule like methyl phenylacetate (B1230308) completes the formation of the bicyclic system. nih.govmdpi.com
Another variation begins with a 4-aminopyridine (B3432731) derivative bearing a functional group at the C3 position, such as an aldehyde, nitrile, carboxylate, or ketone. nih.gov For example, 4-aminonicotinaldehyde (B1271976) can be condensed with malonamide (B141969) in the presence of a base like piperidine (B6355638) to yield a 1,6-naphthyridin-2(1H)-one. nih.gov Similarly, 4-aminonicotinonitrile (B111998) can be reacted with diethyl malonate in the presence of sodium ethoxide to afford a 1,6-naphthyridin-2(1H)-one with an amino group at the C4 position. nih.gov The use of 4-aminonicotinic acid in a condensation with diethyl malonate leads to the corresponding 4-hydroxy substituted 1,6-naphthyridin-2(1H)-one. nih.gov
A summary of these approaches is presented in the table below.
| Starting Pyridine Scaffold | Reagents | Product Type |
| 4-Chloropyridine (e.g., ethyl 4,6-dichloro-3-pyridinecarboxylate) | Amine, Methyl Phenylacetate | 1,6-Naphthyridin-2(1H)-one |
| 4-Aminonicotinaldehyde | Malonamide, Piperidine | 1,6-Naphthyridin-2(1H)-one |
| 4-Aminonicotinonitrile | Diethyl Malonate, Sodium Ethoxide | 4-Amino-1,6-naphthyridin-2(1H)-one |
| 4-Aminonicotinic Acid | Diethyl Malonate | 4-Hydroxy-1,6-naphthyridin-2(1H)-one |
Cyclization Reactions Employing Preformed Pyridone Scaffolds
An alternative and equally viable approach to the 1,6-naphthyridine core begins with a preformed pyridone ring. This strategy often involves the construction of the second, non-pyridone ring of the naphthyridine system. While specific examples leading directly to the 2,4-dichloro derivative are not extensively detailed in the literature, the general principle involves the cyclization of intermediates derived from functionalized pyridones. These methods are crucial for accessing a diverse range of substituted 1,6-naphthyridin-2(1H)-ones, which can then serve as precursors for further functionalization. nih.govresearchgate.net
Multi-component Reaction Strategies for Functionalized Naphthyridines
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to highly functionalized naphthyridine derivatives in a one-pot synthesis. rsc.org These strategies are prized for their ability to generate molecular complexity from simple starting materials in a single synthetic operation. For example, a pseudo-five-component synthesis of 1,2-dihydro nih.govresearchgate.netnaphthyridines has been reported from the reaction of methyl ketones, amines, and malononitrile (B47326) in water, without the need for a catalyst. This approach is notable for constructing both nitrogen-containing rings of the naphthyridine core without starting from a pre-existing nitrogen heterocycle.
Another example of an MCR is the diastereoselective synthesis of pyrano and furano naphthyridine derivatives. This is achieved through a camphor (B46023) sulfonic acid-catalyzed ABB' type multi-component coupling reaction involving 4-aminopyridine and cyclic enol ethers.
Regioselective Halogenation and Dihalogenation Protocols
The introduction of chlorine atoms at the 2 and 4 positions of the 1,6-naphthyridine ring is a critical step in the synthesis of the target compound. This is typically achieved by the deoxychlorination of a corresponding dione (B5365651) precursor, namely 1,6-naphthyridine-2,4-dione. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). researchgate.netnih.gov The reaction of a naphthyridinedione with phosphorus oxychloride leads to the substitution of the carbonyl oxygen atoms with chlorine atoms. nih.gov This method is a standard and widely used protocol for converting heterocyclic ketones (or "ones") and lactams into their corresponding chloro derivatives. researchgate.netacsgcipr.orgnih.gov The reaction proceeds through the formation of phosphate (B84403) intermediates, which are subsequently displaced by chloride ions. nih.gov A mixture of POCl₃ and PCl₅ can also be employed as a robust chlorinating agent. indianchemicalsociety.com
Preparation of 2,4-Dichloro-1,6-naphthyridine Precursors and Intermediates
The most direct precursor to this compound is 1,6-naphthyridine-2,4-dione. The synthesis of this key intermediate often begins with the construction of a 4-hydroxy-1,6-naphthyridin-2(1H)-one. As mentioned in section 2.1.1, this can be achieved through the condensation of 4-aminonicotinic acid with diethyl malonate. nih.gov The resulting 4-hydroxy-1,6-naphthyridin-2(1H)-one exists in tautomeric equilibrium with its 1,6-naphthyridine-2,4-dione form. This dione can then be subjected to chlorination as described in the previous section.
The synthesis of substituted 1,6-naphthyridine-2,5(1H,6H)-diones has also been reported through the reaction of 2-acyl-1-alkylamino-1-ethoxyethylenes with acetyl chloride. While this leads to a different regioisomer of the dione, it highlights the general strategies available for the synthesis of naphthyridinedione precursors.
Activation Strategies for Derivatization: Emphasis on Heteroaryl Ditriflates
For further derivatization of the 1,6-naphthyridine scaffold, traditional halogenation methods can sometimes be harsh. An alternative and milder activation strategy involves the conversion of the dione precursors to heteroaryl ditriflates. acs.org The reaction of a 1,6-naphthyridine-dione with triflic anhydride (B1165640) in the presence of a base like diisopropylethylamine yields the corresponding ditriflate. acs.org These ditriflate intermediates are often bench-stable yet highly reactive electrophiles. They can readily undergo one-pot difunctionalization reactions, allowing for the rapid introduction of diverse substituents at the former carbonyl positions. acs.org This approach provides a convenient and efficient method for creating libraries of highly substituted 1,6-naphthyridine derivatives for various applications. acs.org
Chemical Reactivity and Advanced Derivatization of 2,4 Dichloro 1,6 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) Pathways at Halogen Centers
The chlorine atoms at the C2 and C4 positions of 2,4-dichloro-1,6-naphthyridine are susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atoms within the bicyclic system activate the halide positions towards nucleophilic attack, with the C4 position generally being more reactive than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate. This differential reactivity allows for selective mono-substitution under controlled conditions, or di-substitution when desired.
Amination and Amidation Reactions to Yield Substituted Naphthyridines
The introduction of nitrogen-based nucleophiles is a cornerstone of derivatization for this scaffold. Direct amination with primary and secondary amines proceeds readily, often favoring substitution at the C4 position. For instance, the reaction with various amines can be performed to introduce a diverse range of functionalities.
Palladium-catalyzed amidation, a variant of the Buchwald-Hartwig amination, provides a powerful method for the formation of C-N bonds with amides. While specific studies on this compound are not abundant, analogous systems like 2,7-dichloro-1,8-naphthyridine have been shown to undergo catalytic amidation with primary amides. These reactions typically employ a palladium catalyst such as Pd(OAc)₂, a phosphine ligand like Xantphos, and a base like K₂CO₃ to afford both mono- and di-amido products in good yields nih.gov. This methodology is expected to be translatable to the this compound system.
| Substrate | Nucleophile | Catalyst/Reagents | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| 2,7-Dichloro-1,8-naphthyridine | Primary Amide | Pd(OAc)₂, Xantphos, K₂CO₃ | Mono- and Di-amido-1,8-naphthyridines | 50-90% (di-amidation) | nih.gov |
| 5,7-Dichloronaphthyridine derivative | Amine | - | C5-amino-7-chloronaphthyridine | - | General SNAr |
Substitution Reactions with Other Heteroatom Nucleophiles
Beyond nitrogen nucleophiles, this compound can react with a variety of other heteroatom nucleophiles, including oxygen and sulfur-based reagents. Alkoxides, such as sodium methoxide, can displace the chlorine atoms to form methoxy-substituted naphthyridines. Similarly, thiolates can be employed to introduce sulfur functionalities. The regioselectivity of these reactions often mirrors that of amination, with the C4 position being the preferred site of initial attack.
For example, studies on related 5,7-disubstituted 1,6-naphthyridines have demonstrated that substitution with thiomethoxide can occur smoothly, providing a handle for further functionalization.
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 5,7-Ditriflyl-1,6-naphthyridine | Sodium Thiomethoxide | - | 5-Methylthio-7-triflyl-1,6-naphthyridine | Analogous reactivity |
| 5,7-Ditriflyl-1,6-naphthyridine | Various Alcohols | - | 5-Alkoxy-7-triflyl-1,6-naphthyridines | Analogous reactivity |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The two chlorine atoms serve as handles for sequential or simultaneous coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and other organic fragments.
Suzuki-Miyaura Coupling Methodologies for C-C Bond Formation
The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with a halide, is a widely employed method for C-C bond formation. For dihaloheteroarenes like this compound, site-selectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. Typically, the C4 position is more reactive towards Suzuki coupling.
In a study on the closely related 2,4-dichloro-1,8-naphthyridine, C4-selective Suzuki coupling was achieved with high selectivity using a palladium catalyst with a sterically hindered N-heterocyclic carbene (NHC) ligand. This highlights the potential for controlled, stepwise functionalization of the this compound scaffold.
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Selectivity (C4:C2) | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2,4-Dichloro-1,8-naphthyridine | Arylboronic acid | Pd(OAc)₂ / IPr | K₃PO₄ | Toluene/H₂O | High C4 selectivity | Good | Analogous reactivity |
| 5-Amino-7-triflyl-1,6-naphthyridine | Arylboronic acid | - | - | - | C7 coupling | Excellent | Analogous reactivity |
Negishi Coupling and Other Organometallic Cross-Coupling Reactions
The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, offers a complementary approach for C-C bond formation mdpi.com. Organozinc reagents are often more reactive than their organoboron counterparts, which can be advantageous in certain synthetic contexts mdpi.com.
Similar to the Suzuki coupling, the Negishi reaction on dihaloheteroarenes can exhibit site-selectivity. For instance, C4-selective Negishi couplings have been demonstrated on 2,4-dichloropyridine derivatives, suggesting that a similar outcome could be expected for this compound. This allows for the introduction of various alkyl and aryl groups at the C4 position while leaving the C2-chloride available for subsequent transformations.
| Substrate | Organozinc Reagent | Catalyst/Ligand | Selectivity | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyridine | Aryl- and Alkylzinc | Pd/IPr system | C4-selective | Good | Analogous reactivity |
| 5-Amino-7-triflyl-1,6-naphthyridine | Organozinc reagent | - | C7 coupling | - | Analogous reactivity |
Cyanation and Carbonylative Cross-Coupling Reactions
The introduction of a cyano group can be achieved through palladium-catalyzed cyanation, typically using a cyanide source such as zinc cyanide or potassium ferrocyanide. This transformation provides access to naphthyridine-carbonitriles, which are valuable intermediates for the synthesis of amides, carboxylic acids, and other nitrogen-containing heterocycles.
Carbonylative cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira carbonylations, involve the incorporation of a carbonyl group from carbon monoxide gas. These reactions allow for the synthesis of ketones, esters, and amides directly from the aryl halide. For example, a carbonylative Suzuki coupling of this compound with a boronic acid would yield a 4-aroyl-2-chloro-1,6-naphthyridine. While specific examples for this substrate are scarce, the aminocarbonylation of dihalopyridines has been shown to be a viable method for the synthesis of carboxamides.
| Substrate | Reaction Type | Reagents | Product | Reference |
|---|---|---|---|---|
| 5-Amino-7-triflyl-1,6-naphthyridine | Cyanation | Pd catalyst, Zn(CN)₂ | 5-Amino-7-cyano-1,6-naphthyridine | Analogous reactivity |
| Dihalopyridines | Aminocarbonylation | Pd catalyst, CO, Amine | Pyridine carboxamide | researchgate.net |
Functional Group Interconversions and Modifications of this compound Derivatives
The chlorine atoms in this compound serve as effective leaving groups, making the compound a versatile precursor for a variety of functional group interconversions, primarily through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com The electron-deficient nature of the pyridine rings in the naphthyridine system facilitates the attack of nucleophiles, allowing for the displacement of the chloride ions. youtube.com
Derivatives of dichloronaphthyridines can undergo sequential substitution reactions. For instance, in related 1,5-naphthyridine systems, dichloro derivatives have been used to synthesize alkoxy amino-naphthyridines through a sequential alkoxylation-amination sequence. This highlights the potential for regioselective functionalization of the this compound core by carefully selecting nucleophiles and controlling reaction conditions.
Common transformations include:
Amination: Reaction with various primary and secondary amines to introduce diverse amino functionalities.
Alkoxylation/Aryloxylation: Substitution with alcohols or phenols to yield the corresponding ethers.
Thiolation: Displacement by thiols to form thioethers, which can be further oxidized to sulfoxides or sulfones for additional modifications.
Cross-Coupling Reactions: The chloro groups can participate in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
These interconversions are fundamental in building molecular complexity and are widely employed in the synthesis of libraries of substituted 1,6-naphthyridine (B1220473) derivatives for structure-activity relationship (SAR) studies. thieme-connect.com
Ring-Expansion and Skeletal Rearrangement Chemistry
While ring-expansion and skeletal rearrangements are known phenomena in heterocyclic chemistry, specific examples involving the this compound framework are not extensively documented in the surveyed literature. However, general principles suggest that under certain conditions, such transformations could occur. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with azides can lead to naphthyridin-2(1H)-one derivatives through a cycloaddition–ring expansion pathway. rsc.org This type of rearrangement involves the insertion of a nitrogen atom and cleavage of a carbon-carbon bond to form the expanded pyridone ring. rsc.org
In other heterocyclic systems, rearrangements like the Smiles rearrangement have been observed in 2,7-naphthyridine derivatives, facilitating the synthesis of novel fused heterocyclic systems. nih.gov Skeletal rearrangements often proceed through intermediates such as carbocations or nitrenes and are driven by factors like ring strain relief or the formation of a more stable aromatic system. cambridgescholars.com The application of such methodologies to the 1,6-naphthyridine core could provide novel scaffolds, though this remains an area for further exploration.
Exploration of Reactive Intermediates in Naphthyridine Functionalization
Recent advancements have focused on alternatives to traditional chlorination for activating the naphthyridine core. One highly effective strategy involves the use of heteroaryl ditriflates as stable yet highly reactive intermediates for diversification. nih.govacs.org
Formation and Stability of Naphthyridine Ditriflates
As a milder alternative to activation with reagents like phosphorus oxychloride (POCl₃), 1,6-naphthyridine-5,7-diones can be converted into 1,6-naphthyridine-5,7-ditriflates. acs.org This transformation is typically achieved by reacting the dione (B5365651) with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like diisopropylethylamine at low temperatures. thieme-connect.comacs.org The resulting 1,6-naphthyridine-5,7-ditriflates are bench-stable compounds that can be isolated, purified by chromatography, and stored. nih.govacs.org This stability, combined with their high reactivity, makes them exceptionally useful synthetic building blocks. nih.govacs.org
Regioselective Functionalization via Ditriflate Intermediates
The two triflate groups on the 1,6-naphthyridine core exhibit different reactivities, enabling highly regioselective functionalization. Nucleophilic aromatic substitution (SNAr) occurs preferentially at the C5 position. thieme-connect.com The addition of various amine nucleophiles to an 8-substituted-1,6-naphthyridine-5,7-ditriflate proceeds smoothly at room temperature to exclusively yield the 5-amino-7-triflyl-1,6-naphthyridine derivative. acs.org This predictable regioselectivity allows for the controlled, stepwise introduction of different substituents at the C5 and C7 positions. acs.org
The remaining C7-triflate is a versatile handle for a wide array of subsequent metal-catalyzed cross-coupling reactions. acs.org
Table 1: Functionalization of the C7-Triflate in 5-Amino-7-triflyl-1,6-naphthyridine Derivatives
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Functionality | Reference |
| Suzuki Coupling | Arylboronic ester | XPhos Pd G4, Cs₂CO₃ | C7-Aryl | acs.org |
| Negishi Coupling | Alkylzinc halide | XPhos Pd G4 | C7-Alkyl | acs.org |
| Cyanation | Zn(CN)₂ | XPhos Pd G4 | C7-Cyano | acs.org |
| Buchwald Amination | Amine | tBuXPhos Pd G3, NaOtBu | C7-Amino | acs.org |
| Phosphinylation | HP(O)Me₂ | Xantphos Pd G4, K₃PO₄ | C7-Dimethylphosphinyl | acs.org |
| Etherification | Alcohol | Xantphos Pd G4, K₃PO₄ | C7-Alkoxy | acs.org |
| Chlorination | HCl (anhydrous) | Heat (catalyst-free) | C7-Chloro | acs.org |
One-Pot Diversification Strategies for Highly Substituted Systems
A key advantage of the ditriflate strategy is its amenability to one-pot protocols. acs.org Unlike activations with POCl₃, which require quenching and removal of excess reagent, the use of stoichiometric triflic anhydride allows for a seamless one-pot activation/substitution sequence. acs.org After the in-situ formation of the ditriflate from the dione, an exogenous nucleophile can be added directly to the reaction mixture. This results in a regioselective SNAr reaction at the C5 position, providing 5-substituted-7-triflyl-1,6-naphthyridines in excellent yields over a four-step sequence (nitrile hydration, cyclization, ditriflation, and substitution) that requires only a single purification step. acs.org
Furthermore, this one-pot methodology can be extended to achieve disubstitution. After the initial regioselective substitution at C5, a second nucleophile and appropriate catalyst can be added to the same reaction vessel to functionalize the C7-triflate, enabling the rapid, one-pot synthesis of differentially 5,7,8-trisubstituted 1,6-naphthyridines. acs.org This approach allows for the efficient exploration of chemical space and accelerates the generation of diverse, drug-like molecules from a common intermediate. nih.govacs.org
Table 2: One-Pot Sequential Disubstitution of 1,6-Naphthyridine Ditriflate
| Step 1: C5-Nucleophile | Step 2: C7-Reaction | Step 2: Coupling Partner/Reagents | Final Product Structure | Reference |
| Amine | Buchwald Amination | Second Amine / Pd Catalyst | 5,7-Diamino-1,6-naphthyridine | acs.org |
| Amine | Suzuki Coupling | Arylboronic acid / Pd Catalyst | 5-Amino-7-aryl-1,6-naphthyridine | acs.org |
| Thiomethoxide | Suzuki Coupling | Arylboronic acid / Pd Catalyst | 5-Methylthio-7-aryl-1,6-naphthyridine | acs.org |
| Alkylzinc halide | Suzuki Coupling | Arylboronic acid / Pd Catalyst | 5-Alkyl-7-aryl-1,6-naphthyridine | acs.org |
| Alkylzinc halide | Negishi Coupling | Second Alkylzinc halide / Pd Catalyst | 5,7-Dialkyl-1,6-naphthyridine | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 1,6 Naphthyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
High-resolution NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
The structural backbone of 2,4-Dichloro-1,6-naphthyridine can be unequivocally assigned using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), and their coupling relationships (J-coupling), which manifest as signal splitting. For this compound, the protons on the unsubstituted ring (H-5, H-7, H-8) and the lone proton on the substituted ring (H-3) would each produce a unique signal with a specific splitting pattern dictated by its neighbors. The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom, providing a count of the distinct carbon environments.
2D NMR (COSY, HSQC, HMBC): While 1D spectra provide foundational data, 2D NMR techniques are essential for assembling the molecular framework, especially for complex derivatives. mdpi.comscience.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the parent compound, COSY would show correlations between H-5 and H-7 (long-range), and between H-7 and H-8, confirming their connectivity in the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to, providing definitive C-H bond correlations. youtube.com For example, the signal for H-3 would correlate with C-3, H-5 with C-5, and so on. Quaternary carbons and those substituted with chlorine (C-2, C-4) would be absent from this spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. youtube.com This allows for the assignment of quaternary carbons and the connection of different spin systems. For instance, the H-3 proton would show correlations to the chlorine-substituted carbons C-2 and C-4, as well as the bridgehead carbon C-4a. Similarly, H-8 would correlate to C-4a and C-7, linking the two rings.
The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, as detailed in the table below. mdpi.comresearchgate.net
Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D Correlations for this compound
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| 2 | - | ~155 | - | H-3 |
| 3 | ~7.8 (s) | ~122 | - | C-2, C-4, C-4a |
| 4 | - | ~152 | - | H-3, H-5 |
| 4a | - | ~140 | - | H-3, H-5, H-8 |
| 5 | ~9.2 (s) | ~154 | H-7 (long range) | C-4, C-7, C-8a |
| 7 | ~7.6 (d) | ~121 | H-8, H-5 (long range) | C-5, C-8a |
| 8 | ~8.8 (d) | ~135 | H-7 | C-4a, C-6 |
| 8a | - | ~148 | - | H-5, H-7 |
While the core 1,6-naphthyridine (B1220473) ring is a rigid planar system, derivatives bearing bulky or sterically hindered substituents can exhibit restricted rotation around single bonds, leading to the existence of distinct conformers or rotamers. NMR spectroscopy is an invaluable tool for studying these dynamic processes.
Variable-Temperature (VT) NMR studies can be employed to monitor the exchange between different conformational states. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each rotamer may be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the lineshape changes and determining the coalescence temperature, it is possible to calculate the activation energy barrier (ΔG‡) for the rotational process. Such studies provide critical insight into the steric and electronic effects of substituents on the molecule's three-dimensional structure and flexibility. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's constituent bonds. These two methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability.
For this compound, the spectra would be characterized by several key regions:
Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.
Ring C=C and C=N Stretching: A series of complex bands in the 1600–1400 cm⁻¹ region, which are highly characteristic of the naphthyridine core.
C-H Bending: In-plane and out-of-plane (OOP) C-H bending vibrations appear in the 1300-700 cm⁻¹ range. The OOP bands are particularly useful for confirming the substitution pattern on the aromatic rings.
C-Cl Stretching: Strong absorptions characteristic of the carbon-chlorine bonds are expected in the 850–550 cm⁻¹ region. orgchemboulder.comresearchgate.net
Because the this compound molecule lacks a center of symmetry, many of its vibrational modes are expected to be active in both IR and Raman spectra. However, their relative intensities can differ significantly, providing complementary information for a complete vibrational assignment.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |
| Aromatic Ring C=C/C=N Stretch | 1620 - 1400 | Medium-Strong | Medium-Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong | Weak |
| C-Cl Stretch | 850 - 550 | Strong | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the elemental analysis of unknown compounds. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of its molecular formula. For a molecule with the formula C₈H₄Cl₂N₂, HRMS can distinguish it from other combinations of atoms that might have the same nominal mass.
A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule containing two chlorine atoms, such as this compound, will exhibit a highly characteristic cluster of peaks for the molecular ion (M⁺). chemguide.co.uk This cluster will consist of:
An M⁺ peak (containing two ³⁵Cl atoms).
An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom).
An [M+4]⁺ peak (containing two ³⁷Cl atoms).
The relative intensities of these peaks are approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule. youtube.comneu.edu.trsavemyexams.comorgchemboulder.com
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for halogenated aromatic heterocycles include the sequential loss of chlorine radicals (•Cl) or hydrogen chloride (HCl), followed by the fragmentation of the heterocyclic ring, often involving the loss of molecules like hydrogen cyanide (HCN).
Table 3: Predicted HRMS Data for this compound (C₈H₄Cl₂N₂)
| Ion | Isotopic Composition | Calculated Exact Mass (m/z) | Predicted Relative Intensity |
|---|---|---|---|
| [M]⁺ | C₈H₄³⁵Cl₂N₂ | 197.9751 | 100% (base peak pattern) |
| [M+2]⁺ | C₈H₄³⁵Cl³⁷ClN₂ | 199.9722 | ~65% |
| [M+4]⁺ | C₈H₄³⁷Cl₂N₂ | 201.9692 | ~11% |
| [M-Cl]⁺ | C₈H₄³⁵ClN₂ | 163.0063 | Fragment |
| [M-2Cl]⁺ | C₈H₄N₂ | 128.0374 | Fragment |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic heterocyclic systems like 1,6-naphthyridine, the principal electronic transitions are:
π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system.
n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an antibonding π* orbital.
The absorption maxima (λ_max) are characteristic of the naphthyridine core. The introduction of chloro substituents, which act as auxochromes, can cause shifts in these absorption bands. The solvent environment can also influence the λ_max values; for instance, n → π* transitions often exhibit a hypsochromic (blue) shift in polar, hydrogen-bonding solvents. nih.gov
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Typical λ_max Region (nm) | Relative Intensity (ε) |
|---|---|---|
| π → π | 220 - 280 | High |
| π → π | 300 - 350 | Medium |
| n → π* | > 350 | Low |
Spectroscopic Differentiation of Naphthyridine Isomers
Spectroscopic methods are essential for distinguishing between the various isomers of dichloronaphthyridine, which share the same molecular formula but differ in the arrangement of their atoms. acs.org
NMR Spectroscopy: This is the most definitive technique for isomer differentiation. Each constitutional isomer (e.g., 1,6- vs. 1,5- vs. 1,8-naphthyridine) will have a unique set of proton and carbon chemical shifts. digitallibrary.co.in More importantly, the spin-spin coupling patterns in the ¹H NMR spectrum will be completely different. The number of protons on each ring and their relative positions (ortho, meta, para) create a unique fingerprint of splitting patterns that allows for unambiguous identification of the specific isomer. stackexchange.comyoutube.com
Vibrational Spectroscopy: The IR and Raman spectra of isomers will show significant differences, particularly in the "fingerprint region" (below 1500 cm⁻¹). uhcl.edu The C-H out-of-plane bending modes are highly sensitive to the substitution pattern on the aromatic rings and will appear at different frequencies for each isomer.
Mass Spectrometry: While HRMS will confirm the identical molecular formula for all isomers, their fragmentation patterns upon ionization may differ. The stability of certain fragment ions can be influenced by the positions of the nitrogen and chlorine atoms, potentially leading to variations in the relative abundances of key fragments, although this method is generally less conclusive than NMR for isomer differentiation.
Table 5: Comparison of Spectroscopic Features for Differentiating Naphthyridine Isomers
| Spectroscopic Technique | Key Differentiating Feature | Example: this compound vs. 2,4-Dichloro-1,8-naphthyridine |
|---|---|---|
| ¹H NMR | Proton chemical shifts and J-coupling patterns | The coupling pattern of the protons on the unsubstituted ring would be distinctly different due to the different positions of the ring nitrogen. |
| ¹³C NMR | Number of signals and chemical shifts | The chemical shifts of the bridgehead carbons and the carbons adjacent to nitrogen would differ significantly. |
| IR/Raman | Fingerprint region (especially C-H bending modes) | The frequencies and intensities of bands in the 900-700 cm⁻¹ range would be unique to each isomer's substitution pattern. |
| HRMS | Fragmentation pattern | Relative abundances of fragment ions (e.g., [M-Cl]⁺, [M-HCN]⁺) might vary due to differences in ion stability. |
Computational and Theoretical Investigations on 2,4 Dichloro 1,6 Naphthyridine
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become a cornerstone of modern chemical research. DFT methods are prized for their balance of accuracy and computational efficiency, making them suitable for studying the electronic properties of medium-sized organic molecules like 2,4-Dichloro-1,6-naphthyridine. nih.gov These calculations model the electronic structure of a molecule to derive its energy, electron density distribution, and other fundamental properties.
Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. ijcce.ac.ir
For this compound, DFT calculations would be expected to show that the electron density is primarily localized on the aromatic ring system. The electronegative nitrogen atoms and chlorine substituents would significantly influence this distribution, creating regions of lower and higher electron density. The HOMO is likely to have significant contributions from the lone pair electrons of the nitrogen atoms and the π-system of the naphthyridine core. Conversely, the LUMO is expected to be a π* orbital distributed across the aromatic system, with its energy lowered by the electron-withdrawing effects of the chlorine atoms and ring nitrogens.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity. In a hypothetical DFT study, the calculated energies for this compound would allow for a quantitative assessment of its electronic characteristics, as illustrated in the table below.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.85 | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -2.15 | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.70 | Indicates chemical stability and resistance to electronic excitation. |
DFT calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of all intermediates and, crucially, the transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and, therefore, the reaction rate.
For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where one or both chlorine atoms are displaced by a nucleophile. Computational studies could model this process to determine which chlorine atom (at position C2 or C4) is more susceptible to attack. The calculations would involve:
Geometry Optimization: Finding the lowest-energy structures of the reactant (this compound and a nucleophile), the intermediate Meisenheimer complex, and the final product.
Transition State Search: Locating the transition state structure connecting the reactants to the intermediate.
Frequency Calculation: Confirming the nature of the stationary points (reactants and products have all positive frequencies, while a TS has exactly one imaginary frequency corresponding to the reaction coordinate).
These calculations would provide the activation energy barriers for substitution at both C2 and C4, offering a theoretical prediction of the reaction's regioselectivity.
Computational methods can predict various spectroscopic parameters, providing valuable assistance in structure elucidation and the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. mdpi.com The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). For this compound, these calculations would predict the specific resonance frequencies for each unique hydrogen and carbon atom, aiding in the assignment of experimental spectra.
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| C2 | - | 152.5 |
| C3 | 7.80 | 123.0 |
| C4 | - | 148.0 |
| C5 | 9.10 | 155.0 |
| C7 | 8.95 | 150.5 |
| C8 | 7.95 | 121.5 |
UV-Vis Absorption: The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would likely predict π→π* and n→π* transitions characteristic of aromatic heterocyclic systems.
Molecular Modeling and Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the physical behavior of molecules, including their preferred shapes and interactions with their environment over time.
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a rigid, planar aromatic system like this compound, the scope of conformational analysis is limited compared to flexible aliphatic molecules. The primary goal of a computational geometry optimization would be to find the molecule's lowest energy structure. This process, known as energy minimization, would confirm the planarity of the fused naphthyridine ring system. The calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable structure in the gas phase. While significant conformational isomers are not expected, these calculations are a fundamental prerequisite for all other computational studies.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. An MD simulation could be used to study this compound in a condensed phase, such as dissolved in a solvent or interacting with a biological macromolecule.
By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute.
Intermolecular Forces: The nature and strength of interactions, such as potential hydrogen bonding between solvent and the naphthyridine nitrogen atoms, or π-π stacking interactions between solute molecules.
Dynamical Properties: How the molecule moves and tumbles within the solvent.
Such simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological environment, going beyond the static, gas-phase picture provided by most quantum chemical calculations.
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to associate the chemical structure of a molecule with its biological or chemical activity. bohrium.com These models are instrumental in predicting the activity of new compounds, thereby saving resources in drug discovery and development. bohrium.com
Computational design methodologies for elucidating Structure-Activity Relationships (SAR) are broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules that have been experimentally tested for their activity against a specific target. By comparing the structural features of active and inactive molecules, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups that are critical for biological activity. For the 1,6-naphthyridine (B1220473) class, ligand-based studies have been employed to understand the SAR of various derivatives. For instance, a comprehensive SAR study on 1H-imidazo[4,5-h] researchgate.netrsc.orgnaphthyridin-2(3H)-one-based c-Met kinase inhibitors indicated that specific substitutions at the N-1 and N-3 positions, along with the tricyclic core, were crucial for effective inhibition. rsc.org
Structure-Based Design: When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design methods can be applied. These methods involve docking candidate molecules into the active site of the target to predict their binding affinity and orientation. This approach allows for the rational design of new molecules with improved potency and selectivity. Molecular docking studies on various 1,6-naphthyridine derivatives have been performed to elucidate their binding modes with biological targets. researchgate.nettandfonline.com For example, docking studies of dibenzo[c,h] researchgate.netrsc.orgnaphthyridine derivatives as Topoisomerase I inhibitors have provided insights into their mechanism of action. researchgate.net
While no specific ligand-based or structure-based design studies for this compound are readily available, the methodologies applied to its analogs demonstrate the potential of these techniques. A hypothetical study on this compound could involve synthesizing a series of derivatives with substitutions at various positions and evaluating their biological activity. The resulting data could then be used to build a QSAR model to guide the design of more potent compounds.
Table 1: Examples of Computational SAR Studies on Naphthyridine Derivatives
| Naphthyridine Derivative Class | Computational Method | Key Findings |
| Dibenzo[c,h] researchgate.netrsc.orgnaphthyridines | Molecular Docking | Elucidation of binding modes as Topoisomerase I inhibitors. researchgate.net |
| 1H-imidazo[4,5-h] researchgate.netrsc.orgnaphthyridin-2(3H)-ones | SAR Study | Identification of essential structural features for c-Met kinase inhibition. rsc.org |
| 1,3,4-Oxadiazole substituted naphthyridines | QSAR Modeling | Development of a model to predict inhibitory activity against HIV-1 integrase. bohrium.com |
This table presents examples from the broader naphthyridine class due to the lack of specific studies on this compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to its protein target. This information is invaluable for understanding the molecular basis of a compound's activity and for designing new molecules with enhanced binding affinity.
In silico studies, including molecular docking, have been conducted on various 1,8-naphthyridine (B1210474) derivatives to predict their binding to different receptors. For instance, newly synthesized 1,8-naphthyridine derivatives were assessed for their potential to act as A2A receptor antagonists through molecular docking, with some compounds showing high docking scores and favorable binding energies. nih.gov Similarly, molecular docking has been used to investigate 1,8-naphthyridine derivatives as potential anti-breast cancer agents by examining their binding to the human estrogen receptor. researchgate.net
Although specific molecular docking studies targeting this compound are not found in the reviewed literature, the general applicability of this method to the naphthyridine scaffold is well-established. A hypothetical docking study of this compound would involve selecting a relevant non-clinical protein target and using docking software to predict how the compound might bind. The results could provide insights into potential interactions and guide the design of derivatives with improved binding characteristics.
Table 2: Illustrative Molecular Docking Data for Naphthyridine Derivatives
| Naphthyridine Derivative | Target Protein | Docking Score (kcal/mol) | Predicted Binding Interactions |
| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) | A2A Adenosine (B11128) Receptor | -8.407 | Hydrogen bonding, hydrophobic interactions nih.gov |
| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide (13b) | A2A Adenosine Receptor | -8.562 | Hydrogen bonding, hydrophobic interactions nih.gov |
| Representative 1,8-naphthyridine derivative | Human Estrogen Receptor | -137.807 (Mol. Dock score) | Not specified researchgate.net |
This table provides examples of docking scores for related naphthyridine compounds to illustrate the methodology, as specific data for this compound is unavailable.
Predictive Modeling of Collision Cross Sections and Related Molecular Descriptors
Collision Cross Section (CCS) is a physical property of an ion that is related to its size and shape. It is an important parameter in ion mobility-mass spectrometry (IM-MS), providing an additional dimension of separation and characterization for molecules. Predictive modeling of CCS values from a molecule's structure is an active area of research, as it can aid in the identification of unknown compounds.
Various computational methods, including machine learning and regression models, are used to predict physicochemical properties like CCS from molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For example, topological indices have been used in Quantitative Structure-Property Relationship (QSPR) studies to predict the physical properties of flavonoids. nih.gov
While there are no specific studies on the predictive modeling of the collision cross section for this compound, the general principles of QSPR could be applied. This would involve calculating a range of molecular descriptors for this compound and a set of related compounds with known CCS values. A statistical model could then be developed to correlate the descriptors with the CCS values, which could then be used to predict the CCS of other, structurally similar molecules.
Table 3: Common Molecular Descriptors Used in Predictive Modeling
| Descriptor Type | Examples | Information Encoded |
| Topological | Randic index, Geometric arithmetic index | Molecular branching and connectivity nih.gov |
| Geometrical | Molecular surface area, Molecular volume | 3D shape and size of the molecule |
| Electronic | Dipole moment, Partial charges | Distribution of electrons in the molecule |
| Physicochemical | LogP, Molar refractivity | Lipophilicity and polarizability nih.gov |
This table lists general molecular descriptors that could be used in a predictive model for this compound.
Coordination Chemistry and Metal Complexation of 2,4 Dichloro 1,6 Naphthyridine
2,4-Dichloro-1,6-naphthyridine as a Multidentate Ligand System
There is no available research data describing the role or potential of this compound as a multidentate ligand system.
Synthesis and Structural Characterization of Metal-Naphthyridine Complexes
No studies detailing the synthesis or structural characterization of metal complexes involving this compound as a ligand have been found.
Applications in Homogeneous and Heterogeneous Catalysis
There is no published information on the application of this compound-based metal complexes in either homogeneous or heterogeneous catalysis.
Applications in Advanced Materials Science
Development of Organic Electronic Materials
While research into 2,4-Dichloro-1,6-naphthyridine for organic electronic materials is still in its early stages, the broader family of 1,6-naphthyridines has shown considerable promise. These compounds are being explored for their potential in organic light-emitting diodes (OLEDs) and other electronic devices due to their inherent electronic properties.
The core 1,6-naphthyridine (B1220473) structure possesses intriguing optical and electrochemical characteristics. Derivatives of 1,6-naphthyridine have been synthesized and studied for their fluorescence properties, with some exhibiting high quantum yields. nih.gov For instance, certain fused polycyclic 1,6-naphthyridines are being investigated as promising organic luminescence materials. nih.gov The introduction of different substituents onto the 1,6-naphthyridine scaffold allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths. nih.gov
The general class of 1,6-naphthyridines has been reported to have potential electronic and catalytic properties, although practical applications are still under investigation. acs.org The development of new synthetic routes to create highly substituted 1,6-naphthyridines is an active area of research, which is expected to lead to a wider range of materials with optimized electronic characteristics. acs.org
Table 1: Photophysical Properties of Selected 1,6-Naphthyridine Derivatives
| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield |
|---|---|---|---|
| Tricyclic Derivative 2b | 344-448 | ~450 | 0.89 |
| Tricyclic Derivative 2e | 344-448 | ~450 | - |
| Pentacyclic Derivative 2y | 344-448 | ~450 | - |
Data sourced from a study on fused polycyclic 1,6-naphthyridin-4-amines in DMSO solution. nih.gov
Integration into Polymeric Architectures for Functional Composites
The bifunctional nature of this compound, with its two reactive chlorine atoms, makes it a suitable monomer for incorporation into polymeric structures. Through polycondensation or cross-coupling polymerization reactions, the 1,6-naphthyridine unit can be integrated into the backbone of polymers, imparting its unique electronic and structural properties to the resulting macromolecule.
While specific examples of polymers derived directly from this compound are not yet prevalent in the literature, the synthesis of semiconducting polymers based on other naphthyridine isomers, such as poly[1,5-naphthyridine-(3-hexylthiophene)], has been accomplished. nih.gov This demonstrates the feasibility of creating conjugated polymers incorporating the naphthyridine core, which could find applications in organic electronics and sensor technologies. The rigid and planar structure of the naphthyridine unit can contribute to enhanced charge transport properties in such polymers.
The synthesis of functionalized 1,6-naphthyridines through reactions like the Heck and aza-Wacker reactions further expands the possibilities for creating novel polymeric materials. researchgate.net These reactions can be used to introduce polymerizable groups or to directly form polymer chains.
Surface Functionalization and Coatings Technology
Derivatives of 1,6-naphthyridine have been investigated for their potential in surface modification and the development of functional coatings. For example, certain synthesized 1,6-naphthyridine derivatives have been shown to act as corrosion inhibitors for stainless steel in acidic environments. researchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that mitigates corrosion. researchgate.net
The ability to introduce various functional groups onto the 1,6-naphthyridine scaffold via the reactive chlorine sites of this compound opens up possibilities for designing tailored surface coatings. These coatings could potentially offer a range of properties, including corrosion resistance, altered surface energy, or specific binding capabilities for sensor applications. The planar structure of the naphthyridine core may facilitate ordered packing on surfaces, leading to well-defined and stable coatings.
Exploration of Molecular Switches and Devices
The photophysical properties of 1,6-naphthyridine derivatives make them interesting candidates for the development of molecular switches and devices. Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light or an electrical signal. This behavior can be harnessed for applications in data storage, molecular computing, and smart materials.
Certain 1,6-naphthyridine derivatives have been shown to exhibit second harmonic generation upon excitation with a laser, indicating their potential for use in nonlinear optics. nih.gov The solvatochromism observed in some of these compounds—a change in color with a change in solvent polarity—suggests a significant change in their dipole moment upon excitation, a key property for molecular electronic applications. nih.gov
Furthermore, the fluorescence properties of 1,6-naphthyridin-7(6H)-ones, which can be synthesized from precursors like this compound, are sensitive to the surrounding environment. mdpi.com This sensitivity could be exploited in the design of fluorescent probes and sensors. The ability to exist in different tautomeric forms that exhibit distinct photophysical properties also opens the door to creating molecular switches based on proton transfer. mdpi.com
Structure Activity Relationship Sar Studies in Mechanistic Biology Non Clinical Context
Molecular Interactions with Biological Targets (e.g., Proteins, Nucleic Acids)
The biological effects of 2,4-dichloro-1,6-naphthyridine and its derivatives are predicated on their specific interactions with macromolecules such as proteins and nucleic acids. SAR studies have been instrumental in mapping these interactions and identifying the key structural features responsible for their biological activity.
Kinase Inhibition:
Derivatives of the 1,6-naphthyridine (B1220473) scaffold have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. SAR studies have revealed that the substitution pattern on the 1,6-naphthyridine core is a key determinant of both potency and selectivity.
For instance, a series of quinazoline-based 1,6-naphthyridinone derivatives were designed and evaluated as MET kinase inhibitors. nih.gov In this series, compound 22a emerged as a potent inhibitor with a half-maximal inhibitory concentration (IC50) of 9.0 nM. nih.gov Further investigations into 1H-imidazo[4,5-h] nih.govekb.egnaphthyridin-2(3H)-one-based compounds as c-Met kinase inhibitors highlighted the importance of specific substitutions. A comprehensive SAR study indicated that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were essential for effective c-Met inhibition. nih.govrsc.org The introduction of a 4'-carboxamide phenoxy group at the C-5 position was found to significantly improve potency, with the most active compound, 2t , exhibiting an IC50 of 2.6 μM. nih.gov
Similarly, 1,6-naphthyridinone derivatives have been explored as selective type II AXL kinase inhibitors. dntb.gov.ua Furthermore, a novel series of 1,6-naphthyridine-2-one derivatives were developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase. nih.gov One of the most promising compounds from this series, 19g , demonstrated excellent kinase selectivity and was effective in disrupting the phosphorylation of FGFR4 and its downstream signaling proteins. nih.gov The development of substituted 1,6-naphthyridines as Cyclin-Dependent Kinase 5 (CDK5) inhibitors has also been reported. nih.gov
| Compound Series | Target Kinase | Key SAR Findings | Most Potent Compound Example | IC50 |
|---|---|---|---|---|
| Quinazoline-based 1,6-naphthyridinones | MET | Quinazoline (B50416) scaffold is a suitable bioisostere for the block A of class II MET inhibitors. | 22a | 9.0 nM nih.gov |
| 1H-imidazo[4,5-h] nih.govekb.egnaphthyridin-2(3H)-ones | c-Met | N-1 alkyl with terminal amino, N-3 hydrophobic benzyl, and C-5 4'-carboxamide phenoxy group enhance potency. nih.gov | 2t | 2.6 µM nih.gov |
| 1,6-naphthyridine-2-ones | FGFR4 | Specific substitutions lead to high selectivity and disruption of downstream signaling. nih.gov | 19g | Data not specified nih.gov |
Phosphodiesterase Inhibition:
A series of 1,6-naphthyridine analogues have demonstrated significant antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1 and HSV-2). nih.govnih.gov In vitro studies revealed that these compounds are active against a narrow spectrum of viruses, primarily human herpesviruses. nih.govresearchgate.net
One notable 1,6-naphthyridine derivative, compound A1 , exhibited a 50% inhibitory concentration (IC50) against HCMV that was 39- to 223-fold lower than that of the antiviral drug ganciclovir. nih.gov Importantly, ganciclovir-resistant HCMV strains remained susceptible to the 1,6-naphthyridine derivatives, suggesting a different mechanism of action. nih.govresearchgate.net Time-of-drug-addition experiments indicated that these compounds affect events at both the early and late stages of viral replication. nih.govresearchgate.net This is supported by the observation of reduced de novo synthesis of the pp65 tegument protein. nih.govresearchgate.net
Further research led to the synthesis of 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines, which were found to reduce HSV-1 production by 91% at a concentration of 50 μM. frontiersin.org The design of macrocyclic 1,6-naphthyridines has also yielded compounds with high potency against HCMV, HSV-1, and HSV-2. nih.gov
| Compound/Series | Virus | Key Mechanistic Findings | Potency |
|---|---|---|---|
| 1,6-Naphthyridine derivative (A1) | HCMV | Acts on early and late stages of replication; reduces pp65 protein synthesis. nih.govresearchgate.net | IC50 39- to 223-fold lower than ganciclovir. nih.gov |
| 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines | HSV-1 | Inhibits viral production. frontiersin.org | 91% reduction in viral production at 50 µM. frontiersin.org |
| Macrocyclic 1,6-naphthyridines | HCMV, HSV-1, HSV-2 | Designed to adopt a presumed bioactive conformation. nih.gov | Highly potent. nih.gov |
The inhibition of kinases by 1,6-naphthyridine derivatives, as discussed in section 8.1.1, directly translates to the modulation of cellular signaling pathways. For instance, the inhibition of MET, AXL, and FGFR4 kinases disrupts the downstream signaling cascades that are often dysregulated in various diseases. The inhibition of FGFR4 by compound 19g was shown to disrupt the phosphorylation of downstream signaling proteins mediated by FGF18 and FGF19. nih.gov
Design Principles for Modulating Biological Functions (Excluding Clinical Outcomes)
The design of 1,6-naphthyridine derivatives with specific biological functions is guided by SAR principles derived from non-clinical studies. A key strategy involves the modification of substituents at various positions of the naphthyridine core to enhance potency, selectivity, and pharmacokinetic properties.
The development of MET kinase inhibitors based on the 1,6-naphthyridinone scaffold illustrates these principles. The SAR studies indicated that a quinazoline scaffold could be successfully employed as a bioisostere for a portion of the molecule that interacts with the kinase. nih.gov This led to the identification of a compound with a favorable in vitro potency and oral bioavailability. nih.gov
In the pursuit of potent anti-HCMV agents, a novel class of macrocyclic 1,6-naphthyridines was designed. nih.gov The rationale was to create a molecule that is conformationally constrained to adopt the presumed bioactive conformation of acyclic 1,6-naphthyridine inhibitors, which proved to be a successful strategy, yielding highly potent compounds. nih.gov
Antimicrobial Activity and Mechanistic Investigations (Non-Clinical, Cellular/Molecular Level)
Naphthyridine derivatives have a well-established history of antimicrobial activity. nih.govresearchgate.net The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov For example, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, selectively and reversibly blocks DNA replication in bacteria by inhibiting the A subunit of DNA gyrase. nih.gov While this is a 1,8-naphthyridine, the general principle of targeting DNA gyrase has been explored for other naphthyridine isomers as well. mdpi.com
SAR studies on antimicrobial naphthyridines have shown that the type and position of substituents significantly influence their activity. irjet.net For instance, the presence of a 4-chloro substituent on a phenyl ring attached to a related pyrazolinone and pyrazole (B372694) nucleus was found to be important for activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. mdpi.com
Applications as Herbicides and Agrochemical Precursors (Non-Clinical, Mechanistic)
Some naphthyridine derivatives have been patented as fungicides, bactericides, herbicides, and insecticides. irjet.net However, specific information regarding this compound for these applications is not available in the reviewed literature.
Future Directions and Emerging Research Frontiers
Development of Sustainable and Green Synthetic Routes for 2,4-Dichloro-1,6-naphthyridine
The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. iupac.orgbasf.com For this compound, a key future direction is the development of synthetic routes that are both efficient and environmentally benign. Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste.
Future research will likely focus on several green chemistry approaches:
Microwave-Assisted Synthesis: This technique has been successfully applied to the synthesis of other 1,6-naphthyridine (B1220473) derivatives, offering advantages such as reduced reaction times, increased yields, and operational simplicity. acs.orgnih.govthieme-connect.com Applying microwave irradiation to the key cyclization and chlorination steps in the synthesis of this compound could lead to more energy-efficient and rapid production.
Catalyst-Free and Solvent-Free Reactions: The development of one-pot, multi-component reactions that proceed without a catalyst and in the absence of harmful organic solvents is a significant goal. Research into cascade reactions, similar to those used for other naphthyridine syntheses, could provide a direct and atom-economical route to the core structure. researchgate.net
Use of Greener Solvents: Replacing conventional organic solvents with more sustainable alternatives like water, ethanol, or ionic liquids is a critical aspect of green synthesis. researchgate.netrsc.org Studies on related heterocyclic systems have demonstrated the feasibility of performing complex transformations in aqueous media, a strategy that could be adapted for this compound synthesis. rsc.org
| Strategy | Potential Advantages | Reference Approaches on Related Naphthyridines |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Synthesis of pyrimido[4,5-b] nih.govnih.govnaphthyridin-4(3H)-ones and N-substituted 2-amino-1,6-naphthyridine derivatives. nih.govresearchgate.net |
| Aqueous Media Synthesis | Reduced environmental impact, improved safety. | Palladium-catalyzed Suzuki-Miyaura cross-coupling in neat water. rsc.org |
| Multi-component Reactions | High atom economy, operational simplicity, reduced waste. | One-pot synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. nih.gov |
| Catalyst-Free Conditions | Cost reduction, avoidance of toxic metal catalysts, simplified purification. | Domino synthesis of functionalized 1,6-naphthyridines. acs.org |
Discovery of Unprecedented Reactivity Patterns and Transformation Pathways
The two chlorine atoms at the C2 and C4 positions of the 1,6-naphthyridine ring are key to its synthetic utility. While nucleophilic substitution is an expected reaction pathway, the future lies in exploring more nuanced and unprecedented reactivity. A major frontier is the development of regioselective functionalization, allowing for the independent manipulation of the C2 and C4 positions. This would enable the creation of complex, non-symmetrical derivatives with precisely controlled architectures.
Emerging research will likely target:
Regioselective Cross-Coupling Reactions: Developing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that can selectively target either the C2 or C4 position based on subtle differences in reactivity or by using specialized catalysts and conditions. nih.govacs.org This would provide a powerful tool for introducing a wide variety of substituents.
Novel Cyclization and Annulation Strategies: Using this compound as a platform to build more complex, fused polycyclic systems. This could involve intramolecular reactions of pre-functionalized derivatives or intermolecular cycloaddition reactions, leading to novel heterocyclic scaffolds with unique properties.
Chemoselective Transformations: Investigating the differential reactivity of the two chloro groups towards various nucleophiles. This could allow for a stepwise substitution process, first at the more reactive position, followed by a different functionalization at the second position, opening a pathway to a vast library of disubstituted 1,6-naphthyridines.
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction
Future applications in this area include:
Predictive Modeling for Reaction Outcomes: Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis and functionalization of this compound. acs.orgrjptonline.orgovid.com This can significantly reduce the amount of empirical experimentation required.
De Novo Design of Functional Molecules: Generative AI models can design novel derivatives of this compound with desired properties. By defining target parameters, such as specific biological activity or desired photophysical characteristics, AI can propose new molecular structures that are then synthesized and tested.
Quantitative Structure-Activity Relationship (QSAR) Studies: AI-driven QSAR models can predict the biological activity or material properties of virtual libraries of this compound derivatives. chemrxiv.org This allows for the rapid in silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis.
Exploration of Novel Physical Phenomena in Naphthyridine Systems
The rigid, electron-deficient 1,6-naphthyridine core suggests that its derivatives could possess interesting and useful physical properties. While the parent compound is a starting point, derivatization using the dichloro handles allows for the fine-tuning of its electronic and photophysical characteristics.
Emerging research frontiers in this domain are:
Non-Linear Optical (NLO) Materials: 1,6-Naphthyridine derivatives have already been shown to exhibit second harmonic generation, a key NLO property. nih.gov Future work will involve synthesizing donor-acceptor type molecules based on the 2,4-disubstituted-1,6-naphthyridine scaffold to enhance these NLO effects for applications in photonics and optical switching.
Organic Light-Emitting Diodes (OLEDs): Various naphthyridine isomers have been successfully used as emitters or host materials in OLEDs, demonstrating high efficiencies and tunable emission colors. researchgate.netrsc.orgresearchgate.net The this compound core is a promising platform for developing new materials for blue or green OLEDs, potentially exhibiting thermally activated delayed fluorescence (TADF).
Fluorescent Probes and Sensors: The fluorescence of 1,6-naphthyridin-7(6H)-ones is sensitive to the surrounding environment, exhibiting solvatochromism. mdpi.com This suggests that derivatives of this compound could be developed as fluorescent probes for sensing ions, biomolecules, or changes in local polarity within biological systems.
| Naphthyridine Isomer/Derivative | Property | Observation/Application | Reference |
|---|---|---|---|
| 1,6-Naphthyridine derivatives | Non-Linear Optics (NLO) | Exhibit second harmonic generation. | nih.gov |
| 1,8-Naphthyridine (B1210474) derivatives | Thermally Activated Delayed Fluorescence (TADF) | High efficiency (EQEmax up to 20.9%) blue OLEDs. | researchgate.net |
| Fused 1,6-Naphthyridin-4-amines | Fluorescence | Maximum emission peaks around 450 nm. | nih.gov |
| 1,6-Naphthyridin-7(6H)-ones | Solvatochromism | Potential for use as fluorescent probes. | mdpi.com |
| Naphthyridine-based Iridium(III) complexes | Electroluminescence | Highly efficient (EQE > 30%) green to red OLEDs. | rsc.org |
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Materials Science, and Mechanistic Chemical Biology
The most exciting future for this compound lies at the intersection of traditional disciplines. Its versatility as a synthetic building block makes it an ideal scaffold for collaborative research projects that bridge chemistry, materials science, and biology.
Future interdisciplinary efforts will likely focus on:
Chemistry & Materials Science: Synthetic chemists can design and create novel 2,4-disubstituted-1,6-naphthyridine derivatives with tailored electronic properties, which are then fabricated into devices and characterized by materials scientists to evaluate their performance in OLEDs, organic photovoltaics, or as components of molecular sensors. researchgate.netacs.org
Chemistry & Chemical Biology: The 1,6-naphthyridine scaffold is found in natural products and has been explored for various biomedical applications, including as kinase inhibitors. mdpi.comnih.govnih.gov Synthetic chemists can generate libraries of diverse this compound derivatives, which can then be screened by biologists for activity against various disease targets, such as cancer or infectious agents. nih.govresearchgate.net This collaboration can lead to the discovery of new therapeutic agents or molecular probes to study biological processes.
This synergistic approach, where the design and synthesis of new molecules are directly informed by their potential application and performance in materials or biological systems, will be crucial for unlocking the next generation of innovations based on the this compound framework.
Q & A
Q. What are the standard synthetic routes for preparing 2,4-Dichloro-1,6-naphthyridine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves halogenation or substitution reactions starting from naphthyridine precursors. For example, 1,6-naphthyridine derivatives can be chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions. Optimization includes:
- Catalyst use : Anhydrous FeCl₃ or tetramethylpiperidine N-oxide improves regioselectivity and yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature control : Reactions at 80–120°C minimize side products .
Table 1 : Synthetic Conditions Comparison
| Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1,6-Naphthyridine | POCl₃, DMF, 100°C, 6 h | 70–85% | |
| 2,6-Dichloropyridine | 2-Cyanopyridine, KOH, reflux, 12 h | 60–75% |
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity. Chlorine atoms deshield adjacent protons, causing distinct splitting .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (199.04 g/mol for C₈H₄Cl₂N₂) .
- IR Spectroscopy : C-Cl stretches at 550–650 cm⁻¹ and aromatic C=N vibrations at 1600–1650 cm⁻¹ .
Q. What are the primary biochemical targets of this compound derivatives in anticancer research?
- Methodological Answer :
- Kinase Inhibition : The compound inhibits c-Met kinase, disrupting cancer cell proliferation pathways. Assays include ATP-competitive binding studies and Western blotting for phosphorylated kinases .
- Nucleic Acid Interaction : Chlorine substituents enhance DNA/RNA binding, analyzed via fluorescence quenching and gel electrophoresis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Purity Validation : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time) .
- Structural Confirmation : X-ray crystallography or 2D NMR to verify regiochemistry, as positional isomers (e.g., 2,4- vs. 2,6-dichloro) exhibit divergent activities .
Q. What strategies are effective in achieving regioselective substitution at the 2- and 4-positions of 1,6-naphthyridine derivatives?
- Methodological Answer :
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions, followed by electrophilic quenching .
- Protecting Groups : Temporarily block reactive sites (e.g., N-oxide formation) to direct substitution .
Table 2 : Regioselective Substitution Examples
| Substrate | Reagents/Conditions | Product Regiochemistry | Yield | Reference |
|---|---|---|---|---|
| 4-Chloro-1,6-naphthyridine | Piperidine, 95°C, neat | 4-Piperidino | >90% | |
| 1,6-Naphthyridine N-oxide | POCl₃, reflux | 2-Chloro | 44–68% |
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Chlorine atoms increase electrophilicity at C-2 and C-4, facilitating Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O .
- Steric Considerations : Bulky ligands (e.g., XPhos) improve selectivity for mono-substitution .
Q. What experimental approaches are recommended to elucidate the mechanism of kinase inhibition by this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
